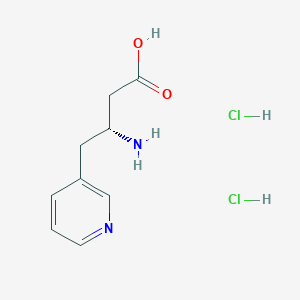
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride
説明
“®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride” is a compound with a molecular weight of 239.1 . It is also known as “(3R)-3-amino-3-(3-pyridinyl)propanoic acid dihydrochloride” and "(2R)-2-amino-3-(3-pyridinyl)propanoic acid dihydrochloride" . The compound is typically stored at temperatures around 2-8°C and 4°C , and it appears in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10N2O2.2ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m1../s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
“®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride” is a powder . It has a molecular weight of 239.1 . The compound is typically stored at temperatures around 2-8°C and 4°C .科学的研究の応用
Pyridine Derivatives in Drug Development and Biological Studies
Pyridine and its derivatives are pivotal in medicinal chemistry, offering a foundation for developing drugs with diverse therapeutic activities. These compounds have been explored for their roles in treating diseases and as tools in biological research. For instance, pyridine derivatives demonstrate a wide range of biological activities, such as antifungal, antibacterial, antioxidant, and anti-inflammatory effects. This versatility underscores their importance in drug synthesis and development processes, where modifications to the pyridine moiety can lead to significant therapeutic benefits.
Medicinal Applications : Pyridine derivatives are renowned for their medicinal importance, showcasing a spectrum of biological activities including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. These compounds' ability to interact with various biological targets makes them valuable in drug discovery and development processes (Gasem Mohammad Abu-Taweel et al., 2022).
Chemical Synthesis and Catalysis : Beyond their biological applications, pyridine derivatives also play critical roles in chemical synthesis and catalysis. Their structural diversity and chemical reactivity enable the development of novel synthetic routes and catalysts for producing a wide range of chemical products. This includes their use in asymmetric catalysis and synthesis, further highlighting their versatility in both organic chemistry and industrial applications.
Potential Applications in Sensing and Analytical Chemistry
Pyridine derivatives are also significant in the field of analytical chemistry, particularly as chemosensors. Their high affinity for various ions and neutral species allows for the development of sensitive and selective sensors for detecting environmental pollutants, biomolecules, and other analytes. This has implications for environmental monitoring, food safety, and clinical diagnostics.
- Chemosensing Applications : The high affinity of pyridine derivatives for various ions and neutral species positions them as effective chemosensors for detecting different species in environmental, agricultural, and biological samples. Their potential in this domain is crucial for developing new, highly selective, and sensitive methods for analyte detection (Gasem Mohammad Abu-Taweel et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZJLGIWVGPRK-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



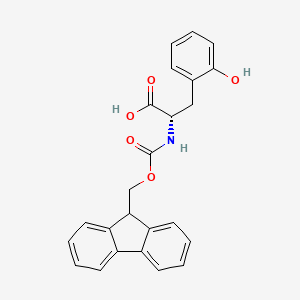
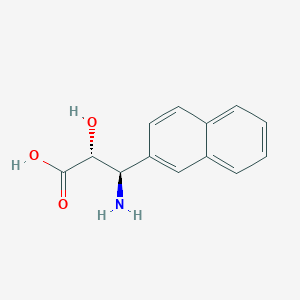
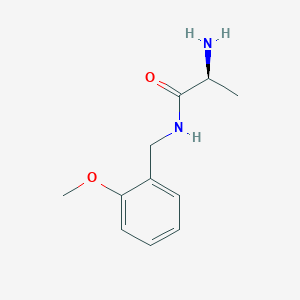
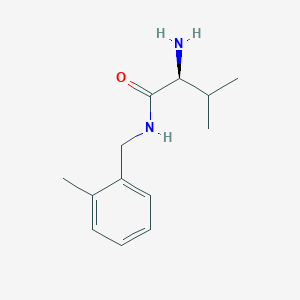
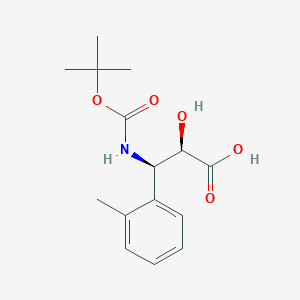


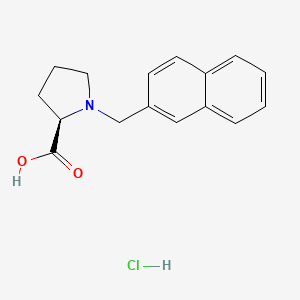
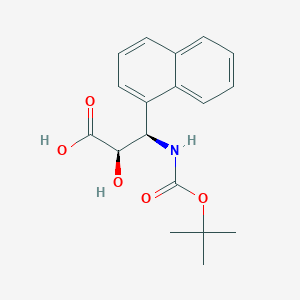
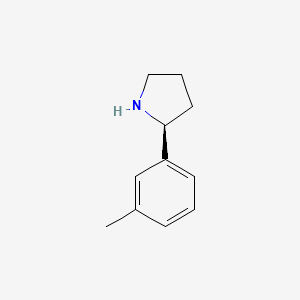

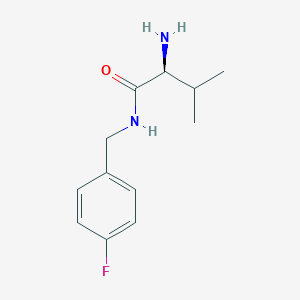
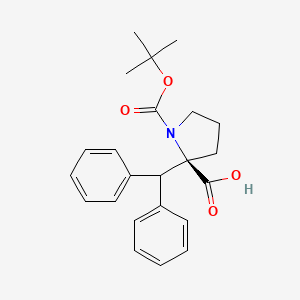
![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)